(E)-{[4-(benzyloxy)phenyl]methylidene}aminothiophene-2-carboxylate
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Overview
Description
(E)-{[4-(benzyloxy)phenyl]methylidene}aminothiophene-2-carboxylate is an organic compound that belongs to the class of aminothiophenes This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a thiophene ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[4-(benzyloxy)phenyl]methylidene}aminothiophene-2-carboxylate typically involves a multi-step process. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with aminothiophene-2-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-{[4-(benzyloxy)phenyl]methylidene}aminothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophenes or benzyl derivatives.
Scientific Research Applications
(E)-{[4-(benzyloxy)phenyl]methylidene}aminothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-{[4-(benzyloxy)phenyl]methylidene}aminothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: These compounds also have a heterocyclic structure and exhibit a wide range of biological activities.
Methotrexate-related compounds: These compounds are used in medicinal chemistry for their therapeutic properties.
Uniqueness
(E)-{[4-(benzyloxy)phenyl]methylidene}aminothiophene-2-carboxylate is unique due to its specific structural features, such as the benzyloxy group and the aminothiophene moiety
Properties
Molecular Formula |
C19H14NO3S- |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-[(4-phenylmethoxyphenyl)methylideneamino]thiophene-2-carboxylate |
InChI |
InChI=1S/C19H15NO3S/c21-19(22)18-17(10-11-24-18)20-12-14-6-8-16(9-7-14)23-13-15-4-2-1-3-5-15/h1-12H,13H2,(H,21,22)/p-1 |
InChI Key |
CNUIBNDLRQJUJQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=C(SC=C3)C(=O)[O-] |
Origin of Product |
United States |
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